molecular formula C19H23ClN2O2S B2448046 1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine CAS No. 865591-41-9

1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B2448046
CAS No.: 865591-41-9
M. Wt: 378.92
InChI Key: UTQIFQPQEHCCDF-UHFFFAOYSA-N
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Description

1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound of significant interest in medicinal and organic chemistry research due to its incorporation of the piperazine heterocycle. The piperazine moiety is among the most frequently used heterocycles in biologically active compounds and FDA-approved drugs . Its utility stems from its positive impact on the physicochemical properties of a molecule, its structural and conformational characteristics that allow it to act as a scaffold for arranging pharmacophoric groups, and its favorable handling in synthetic chemistry . The specific structure of this compound, which includes substituted aryl-sulfonyl and aryl groups on the two nitrogen atoms of the piperazine ring, is representative of a common structural motif explored in drug discovery. Piperazine derivatives are investigated for a wide range of therapeutic areas. For instance, compounds with N-arylpiperazine structures are found in kinase inhibitors used in oncology, while others act as receptor modulators for central nervous system disorders . The structural features of this compound make it a potential intermediate or candidate for investigating various biological targets. Synthetically, N-arylpiperazine derivatives can be prepared through methods such as Pd-catalyzed Buchwald-Hartwig coupling or aromatic nucleophilic substitution (SNAr) on electron-deficient arenes . This product is intended for chemical and pharmaceutical research applications only. It is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-4-7-19(16(3)12-14)21-8-10-22(11-9-21)25(23,24)17-5-6-18(20)15(2)13-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQIFQPQEHCCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Piperazine Intermediate

The synthesis typically begins with the preparation of 4-(2,4-dimethylphenyl)piperazine. This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, though transition metal-free approaches are increasingly favored for cost and purity reasons. For instance, LiHMDS (lithium hexamethyldisilazide) has been employed as a strong base to facilitate the coupling of piperazine with halogenated aromatic substrates, yielding regioselective products without metal catalysts.

Sulfonylation with 4-Chloro-3-methylphenylsulfonyl Chloride

The piperazine intermediate undergoes sulfonylation using 4-chloro-3-methylphenylsulfonyl chloride in anhydrous solvents such as dichloromethane or acetonitrile . This step requires precise stoichiometry, with a molar ratio of 1:1.2 (piperazine:sulfonyl chloride) to ensure complete substitution. The reaction is typically conducted at 0–25°C to minimize side reactions, achieving yields of 70–85% . Excess sulfonyl chloride is neutralized with aqueous sodium bicarbonate, followed by extraction and solvent evaporation.

Purification and Crystallization

Crude product purification involves column chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate/hexane (1:3 to 1:1). Recrystallization from ethanol/water mixtures enhances purity to >98%, as confirmed by HPLC.

Alternative Synthesis Approaches

One-Pot Sequential Reactions

Recent advancements have enabled one-pot methodologies to streamline synthesis. For example, tandem alkylation-sulfonylation sequences eliminate intermediate isolation steps. In such protocols, 4-(2,4-dimethylphenyl)piperazine is generated in situ via SNAr with 1,2-dichlorobenzene derivatives, followed by immediate sulfonylation. This approach reduces reaction time from 48 hours to 24 hours, albeit with a slight yield reduction (65–75%).

Transition Metal-Free Catalysis

Building on patent WO2017137048A1, metal-free conditions using LiOtBu (lithium tert-butoxide) or KHMDS (potassium hexamethyldisilazide) as bases have been validated for analogous piperazine sulfonamides. These methods avoid palladium or copper catalysts, mitigating metal contamination risks in pharmaceuticals. Reaction temperatures are maintained at 80–110°C in toluene or xylene , with yields comparable to traditional routes (72–78%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like acetonitrile accelerate sulfonylation via enhanced nucleophilicity, while dichloromethane offers better selectivity at lower temperatures (0–5°C). Elevated temperatures (>50°C) risk sulfonamide decomposition, necessitating reflux conditions only for sluggish reactions.

Base Selection

Strong bases (pKa >30 in DMSO ) such as LiHMDS or NaH are critical for deprotonating piperazine, facilitating nucleophilic attack on sulfonyl chlorides. Weaker bases (e.g., Cs2CO3 ) result in incomplete conversions (<50%) due to insufficient deprotonation.

Industrial-Scale Production Considerations

Scalable synthesis demands cost-effective reagents and simplified purification. Continuous flow reactors have been proposed to enhance mixing and heat transfer during sulfonylation, reducing batch-to-batch variability. Additionally, green chemistry principles advocate for aqueous workups and solvent recycling to minimize environmental impact.

Analytical Characterization

Post-synthesis characterization employs:

  • 1H NMR (δ 7.28–6.87 ppm for aromatic protons, δ 2.34–2.37 ppm for methyl groups).
  • HPLC-MS for purity assessment (retention time ~12.5 min, [M+H]+ m/z 433.1).
  • XRD to confirm crystalline structure and polymorphic forms.

Chemical Reactions Analysis

1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It finds applications in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine can be compared with other sulfonyl-substituted piperazines and phenylpiperazines:

    1-(4-Methylbenzenesulfonyl)-4-phenylpiperazine: Lacks the chloro and dimethyl substitutions, resulting in different reactivity and biological activity.

    1-(4-Chlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine: Similar structure but without the methyl group on the benzene ring, affecting its chemical properties.

    1-(4-Chloro-3-methylbenzenesulfonyl)-4-phenylpiperazine: Lacks the dimethyl substitutions on the phenyl ring, leading to variations in its interactions and applications.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.

Biological Activity

1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is a piperazine derivative notable for its unique structural features, including a sulfonyl group and specific phenyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H20ClN2O2SC_{16}H_{20}ClN_{2}O_{2}S. The compound's structure can be represented as follows:

1 4 Chloro 3 methylphenyl sulfonyl 4 2 4 dimethylphenyl piperazine\text{1 4 Chloro 3 methylphenyl sulfonyl 4 2 4 dimethylphenyl piperazine}

Anticancer Properties

Research has shown that piperazine derivatives can exhibit significant anticancer activity. For instance, studies have indicated that related compounds demonstrate inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
In a study involving structurally related piperazine compounds, it was found that they inhibited the growth of K562 leukemic cells through mechanisms involving necroptosis and apoptosis pathways . This suggests that the sulfonyl group in our compound may enhance its interaction with cellular targets, potentially leading to similar anticancer effects.

Anti-inflammatory and Analgesic Effects

Piperazine compounds are also known for their anti-inflammatory properties. The sulfonamide functional group is particularly significant in mediating these effects.

Research Findings:
In a comparative study of various piperazine derivatives, those containing sulfonamide groups exhibited marked reductions in inflammatory markers in vitro and in vivo models . This aligns with the hypothesis that this compound could similarly modulate inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding: Piperazine derivatives often show affinity for aminergic receptors, which play crucial roles in neurotransmission and cellular signaling.
  • Enzyme Inhibition: The sulfonyl group may facilitate interactions with enzymes involved in inflammatory pathways or cancer progression.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(3-Chloro-4-methylphenyl)sulfonyl-4-ethylsulfonylpiperazineStructureAnticancer activity
LQFM018StructureInduces apoptosis in K562 cells
Other Piperazine DerivativesVariesAnti-inflammatory effects

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core and subsequent sulfonylation. A common approach includes:

  • Step 1: Reacting 1-(2,4-dimethylphenyl)piperazine with a sulfonyl chloride derivative (e.g., 4-chloro-3-methylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine or NaHCO₃) in polar aprotic solvents like dichloromethane or tetrahydrofuran .
  • Step 2: Purification via recrystallization or column chromatography to achieve >95% purity, as confirmed by HPLC .
    Optimization Tips:
  • Use catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.
  • Control reaction temperature (0–25°C) to minimize side reactions like over-sulfonation .

Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on phenyl rings, sulfonyl linkage). For example, sulfonyl protons typically resonate at δ 7.5–8.0 ppm in aromatic regions .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ at m/z 441.0 for C₂₄H₂₅ClN₂O₂S) .
  • X-ray Crystallography:
    • Resolves stereochemistry and confirms crystalline packing, though this requires high-purity single crystals .

Basic: What methods ensure purity assessment, and how are impurities identified?

Methodological Answer:

  • HPLC with UV Detection:
    • Uses a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to detect impurities at 254 nm. A purity of ≥95% is standard for pharmacological studies .
  • Elemental Analysis:
    • Validates C, H, N, S, and Cl content within ±0.4% of theoretical values .
  • TLC Monitoring:
    • Pre-screening with silica gel plates (e.g., hexane:ethyl acetate 3:1) identifies unreacted starting materials .

Advanced: What structure-activity relationship (SAR) insights exist for sulfonylpiperazine derivatives like this compound?

Methodological Answer:
Key SAR findings from analogous compounds:

  • Sulfonyl Group: Enhances binding to targets like serotonin or dopamine receptors due to hydrogen-bonding interactions .
  • Chlorine Substituent: At the 4-position on the phenyl ring increases metabolic stability and lipophilicity (logP ~3.5) .
  • Methyl Groups on Phenyl Rings: Improve selectivity for CNS targets by reducing off-target interactions (e.g., tested via receptor-binding assays) .
    Experimental Design:
  • Compare analogues with/without 2,4-dimethylphenyl groups using in vitro assays (e.g., radioligand displacement for 5-HT₁ₐ receptors) .

Advanced: How can contradictory data on biological activity (e.g., high potency vs. low toxicity) be resolved?

Methodological Answer:
Contradictions often arise from differing experimental models. To address this:

  • In Vitro vs. In Vivo Models:
    • Test cytotoxicity in human hepatoma (HepG2) cells in vitro and compare with acute toxicity in rodents (e.g., LD₅₀ determination) .
  • Structural Modifications:
    • Introduce beta-cyclodextrin complexes to reduce toxicity while retaining activity, as seen in modified piperazine derivatives .
  • Dose-Response Studies:
    • Use nonlinear regression analysis (e.g., GraphPad Prism) to establish therapeutic indices .

Advanced: What methodologies evaluate the compound’s potential neuropharmacological activity?

Methodological Answer:

  • Receptor Binding Assays:
    • Screen against CNS targets (e.g., D₂, 5-HT₂ₐ receptors) using radiolabeled ligands (³H-spiperone for D₂) .
  • Behavioral Models:
    • Test anticonvulsant activity in in vivo models like maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in mice .
  • Computational Docking:
    • Use AutoDock Vina to predict binding poses in dopamine receptors, focusing on sulfonyl and chloro-methyl interactions .

Advanced: How can computational modeling guide the optimization of this compound for anticancer applications?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate interactions with tubulin or topoisomerase II using GROMACS, focusing on sulfonyl group stability in hydrophobic pockets .
  • QSAR Models:
    • Train models with datasets of piperazine derivatives to predict IC₅₀ values against cancer cell lines (e.g., MCF-7 breast cancer) .
  • ADMET Prediction:
    • Use SwissADME to optimize logP (aim for 2–4) and reduce CYP3A4 inhibition risk .

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